molecular formula C20H21N3O B287146 N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B287146
M. Wt: 319.4 g/mol
InChI Key: AGEKNBHVEHZYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as DMP785, is a chemical compound that belongs to the pyrazole class of drugs. It is a highly selective and potent antagonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system.

Mechanism of Action

N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids and exogenous cannabinoids such as THC. This leads to a decrease in the activation of the CB1 receptor and a subsequent reduction in the downstream signaling pathways that are associated with the receptor. The exact mechanism by which N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide interacts with the CB1 receptor is not fully understood, but it is believed to involve the binding of the compound to the orthosteric site of the receptor.
Biochemical and Physiological Effects
The primary biochemical and physiological effect of N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is the inhibition of the CB1 receptor. This leads to a reduction in the effects of cannabinoids on the central nervous system, including the modulation of pain, appetite, mood, and memory. N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to have anxiolytic and antipsychotic effects in preclinical models, making it a potential therapeutic agent for anxiety and psychotic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to specifically target the CB1 receptor without affecting other receptors in the endocannabinoid system. Additionally, N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has a long half-life and is stable in biological fluids, making it a useful tool for in vivo experiments. However, one limitation of using N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is that it is not a reversible antagonist, meaning that its effects on the CB1 receptor are long-lasting and cannot be easily reversed.

Future Directions

There are several future directions for the use of N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide in scientific research. One potential application is in the development of novel therapeutics for anxiety and psychotic disorders. N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have anxiolytic and antipsychotic effects in preclinical models, and further research could explore its potential as a therapeutic agent for these conditions. Additionally, N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide could be used in the development of new pain medications or as a tool to study the role of the endocannabinoid system in pain modulation. Finally, further research could explore the potential of N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide as a tool to study the CB1 receptor in other physiological and pathological processes.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the addition of phenylhydrazine and the subsequent cyclization of the resulting intermediate. The final product is obtained by the reaction of the cyclized intermediate with 4-chlorobenzoyl chloride. The synthesis of N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has been reported in several research articles and is considered to be a straightforward and efficient method.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has been widely used in scientific research as a tool to study the role of the CB1 receptor in various physiological and pathological processes. It has been shown to inhibit the effects of cannabinoids on CB1 receptors in vitro and in vivo, making it a valuable tool for studying the endocannabinoid system. N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has been used in studies investigating the role of the CB1 receptor in pain, addiction, anxiety, and obesity, among other conditions.

properties

Product Name

N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-N,5-dimethyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C20H21N3O/c1-14-10-11-19(15(2)12-14)22(4)20(24)18-13-21-23(16(18)3)17-8-6-5-7-9-17/h5-13H,1-4H3

InChI Key

AGEKNBHVEHZYGB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N(C)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C)C

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C)C

solubility

43.5 [ug/mL]

Origin of Product

United States

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